molecular formula C6H7N7 B8367670 3-(2H-tetrazol-5-yl)-pyridin-2,6-diamine

3-(2H-tetrazol-5-yl)-pyridin-2,6-diamine

Cat. No. B8367670
M. Wt: 177.17 g/mol
InChI Key: UDTUJOMKCBWSSH-UHFFFAOYSA-N
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Patent
US08183264B2

Procedure details

2,6-Diamino-nicotinonitrile (0.50 g) described in Manufacturing Example 7-2, sodium azide (1.2 g), triethylamine hydrochloride (5.1 g), and NMP (45 mL) were stirred for 11 hours at 160° C. The reaction solution was directly purified by silica gel chromatography (ethyl acetate, then ethyl acetate:methanol:concentrated aqueous ammonia=6:2:1). The organic layer thus obtained was concentrated and purified by silica gel chromatography (ethyl acetate, then ethyl acetate:methanol=4:1, then ethyl acetate:methanol:concentrated aqueous ammonia=6:2:1) to obtain the titled compound (270 mg).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Three
Name
Quantity
45 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:9]=[C:8]([NH2:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[N-:11]=[N+:12]=[N-:13].[Na+].Cl.C(N(CC)CC)C>CN1C(=O)CCC1>[NH3:1].[N:5]1[NH:11][N:12]=[N:13][C:4]=1[C:3]1[C:2]([NH2:1])=[N:9][C:8]([NH2:10])=[CH:7][CH:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC1=C(C#N)C=CC(=N1)N
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
5.1 g
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Step Four
Name
Quantity
45 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
were stirred for 11 hours at 160° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solution was directly purified by silica gel chromatography (ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer thus obtained
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (ethyl acetate

Outcomes

Product
Details
Reaction Time
11 h
Name
Type
product
Smiles
N
Name
Type
product
Smiles
N=1NN=NC1C=1C(=NC(=CC1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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